molecular formula C13H21BrCl2N2O B2689333 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 2138086-16-3

2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B2689333
CAS No.: 2138086-16-3
M. Wt: 372.13
InChI Key: RFOYLZDLVDCEHX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound that features a bromophenyl group and a piperazine ring

Scientific Research Applications

2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and piperazine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Addition of Alcohol Group: The amine is reacted with an appropriate epoxide to introduce the alcohol group, resulting in the formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one.

    Reduction: Formation of 2-(Phenyl)-2-(piperazin-1-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride
  • 2-(4-Fluorophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride
  • 2-(4-Methylphenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride

Comparison

Compared to its analogs, 2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-bromophenyl)-2-piperazin-1-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c1-13(10-17,16-8-6-15-7-9-16)11-2-4-12(14)5-3-11;;/h2-5,15,17H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOYLZDLVDCEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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